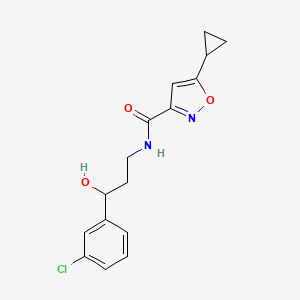

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)14(20)6-7-18-16(21)13-9-15(22-19-13)10-4-5-10/h1-3,8-10,14,20H,4-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVRTTWXRAPERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorobenzaldehyde with a suitable reagent to form the corresponding alcohol. This intermediate is then reacted with cyclopropylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis with structurally related compounds highlights key differences in substituents and core heterocycles, which influence physicochemical and pharmacokinetic properties.

Pharmacokinetic and Physicochemical Implications

- Solubility : The hydroxypropyl group in the target compound introduces a hydroxyl group, likely improving aqueous solubility compared to N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, which lacks such polar functionality .

- Binding Interactions : The benzothiazole derivatives () exhibit distinct electronic properties due to their aromatic core, which could favor π-π stacking interactions, unlike the isoxazole-based compounds .

Research Findings and Data

- Isoxazole Derivatives : Substitution at the 5-position (e.g., cyclopropyl) is associated with improved metabolic stability in kinase inhibitors .

- Chlorophenyl Moieties : Present in multiple bioactive compounds (e.g., antipsychotics), this group often enhances receptor binding affinity through hydrophobic interactions .

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is an organic compound notable for its complex structure, which includes a chlorophenyl group, a hydroxypropyl chain, and a cyclopropylisoxazole moiety. This unique configuration has sparked interest in its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be described using its IUPAC name and chemical identifiers:

- IUPAC Name : N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

- CAS Number : 2034354-74-8

- Molecular Formula : C16H17ClN2O3

This compound exhibits its biological activity through interactions with specific molecular targets such as enzymes and receptors. The binding affinity of this compound to these targets can modulate their activity, leading to various biological effects. Research indicates that the compound may influence cellular processes related to growth inhibition and apoptosis, particularly in cancer cells .

Cytotoxicity and Therapeutic Potential

Studies have demonstrated that compounds with similar structural features can exhibit significant cytotoxicity against various cancer cell lines. For instance, a structure-activity relationship (SAR) study highlighted the importance of multi-heterocyclic structures in enhancing anti-cancer activity . The phenotypic analysis in these studies often involves evaluating the compound's ability to induce apoptosis or inhibit cell proliferation.

Case Studies

- Anti-Cancer Activity : A study focusing on oxazole derivatives found that certain modifications significantly increased cytotoxic effects against human cancer cell lines. The presence of the chlorophenyl group was noted to enhance these effects by improving the compound's lipophilicity and cellular uptake .

- Neuroprotective Effects : Another investigation into compounds with similar isoxazole structures suggested potential neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds were shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural connectivity, focusing on the isoxazole ring, cyclopropyl group, and hydroxypropyl sidechain.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Assess purity (>95%) and detect impurities via reverse-phase chromatography coupled with MS for molecular ion verification.

- Elemental Analysis (EA): Validate empirical formula (CHClNO) by comparing experimental vs. theoretical carbon, hydrogen, and nitrogen percentages.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335) and ensure airborne concentrations remain below occupational exposure limits .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite), avoid water flushing, and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can researchers synthesize this compound with optimal yield?

Methodological Answer:

- Route Design: Adapt methods from structurally analogous carboxamides, such as coupling 5-cyclopropylisoxazole-3-carboxylic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Optimization: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance coupling efficiency.

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity across different in vitro models?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum batch, and incubation time. Use validated cell lines (e.g., ATCC-certified) .

- Orthogonal Assays: Combine target-specific assays (e.g., enzyme inhibition) with phenotypic readouts (e.g., cell viability via MTT) to confirm mechanism-activity relationships.

- Data Normalization: Include reference compounds (e.g., cyclophosphamide for cytotoxicity studies) and normalize results to internal controls .

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, hydrolysis) via LC-MS/MS .

- Isotopic Labeling: Synthesize C-labeled analogs to track metabolic fate in excretion studies (urine/feces) and quantify tissue distribution .

- CYP Inhibition Screening: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Q. How should dose-response studies be designed to address contradictory efficacy data in different cell lines?

Methodological Answer:

- Range-Finding Experiments: Start with logarithmic dilutions (e.g., 1 nM–100 µM) to identify the EC/IC window.

- Multi-Cell Line Validation: Test efficacy in ≥3 cell lines (e.g., cancer vs. normal) to assess selectivity. Include p53-wildtype and -mutant lines if studying apoptosis .

- Statistical Rigor: Use nonlinear regression (e.g., GraphPad Prism) for curve fitting and apply ANOVA with post-hoc corrections for multi-group comparisons .

Q. What experimental approaches can clarify conflicting data on target engagement?

Methodological Answer:

- Biophysical Assays: Employ surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure direct binding affinity to putative targets .

- CRISPR/Cas9 Knockout: Generate target-gene-deficient cell lines and compare compound activity to wildtype controls .

- Proteomics: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in toxicity profiles reported across studies?

Methodological Answer:

- Purity Verification: Re-analyze compound batches via HPLC to rule out impurity-driven toxicity (e.g., residual solvents or synthetic intermediates) .

- Species-Specific Sensitivity: Compare toxicity in human primary cells vs. rodent models, accounting for metabolic differences (e.g., esterase activity) .

- Mechanistic Toxicology: Perform transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.